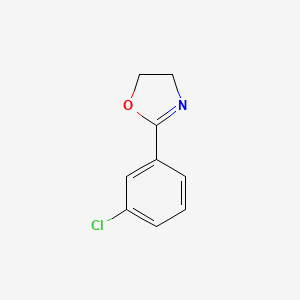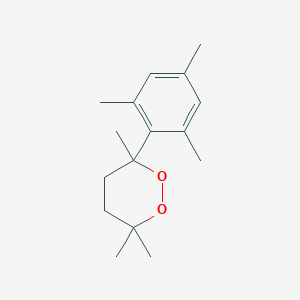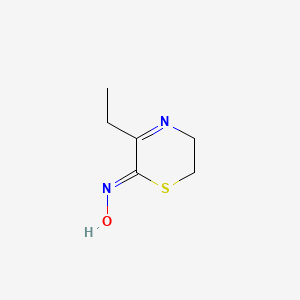![molecular formula C5H12ClNOSi B14408169 N-[(Trimethylsilyl)oxy]ethanimidoyl chloride CAS No. 86260-81-3](/img/structure/B14408169.png)
N-[(Trimethylsilyl)oxy]ethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Trimethylsilyl)oxy]ethanimidoyl chloride is an organosilicon compound characterized by the presence of a trimethylsilyl group bonded to an ethanimidoyl chloride moiety. This compound is notable for its utility in organic synthesis, particularly in the protection of functional groups and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-[(Trimethylsilyl)oxy]ethanimidoyl chloride can be synthesized through the reaction of ethanimidoyl chloride with trimethylsilyl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The reagents are introduced in a controlled manner to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: N-[(Trimethylsilyl)oxy]ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to form ethanimidoyl alcohol and trimethylsilyl chloride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include various substituted ethanimidoyl derivatives.
Hydrolysis Products: The primary products of hydrolysis are ethanimidoyl alcohol and trimethylsilyl chloride.
Aplicaciones Científicas De Investigación
N-[(Trimethylsilyl)oxy]ethanimidoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols and amines, allowing for selective reactions on other parts of the molecule.
Analytical Chemistry: It is employed in gas chromatography and mass spectrometry for the derivatization of non-volatile compounds, enhancing their volatility and detectability.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It is used in the preparation of silicon-based materials and coatings.
Mecanismo De Acción
The mechanism of action of N-[(Trimethylsilyl)oxy]ethanimidoyl chloride involves the formation of a stable trimethylsilyl ether linkage, which protects reactive functional groups during chemical synthesis. The trimethylsilyl group can be selectively removed under specific conditions, allowing for the regeneration of the original functional group. This protection-deprotection strategy is crucial in multi-step organic syntheses.
Comparación Con Compuestos Similares
Trimethylsilyl Chloride: Used for similar protection purposes but lacks the ethanimidoyl functionality.
Bis(trimethylsilyl)acetamide: Another silylating agent used for derivatization in analytical chemistry.
Uniqueness: N-[(Trimethylsilyl)oxy]ethanimidoyl chloride is unique due to its dual functionality, combining the protective properties of the trimethylsilyl group with the reactivity of the ethanimidoyl chloride moiety. This dual functionality allows for more versatile applications in organic synthesis and analytical chemistry.
Propiedades
Número CAS |
86260-81-3 |
|---|---|
Fórmula molecular |
C5H12ClNOSi |
Peso molecular |
165.69 g/mol |
Nombre IUPAC |
N-trimethylsilyloxyethanimidoyl chloride |
InChI |
InChI=1S/C5H12ClNOSi/c1-5(6)7-8-9(2,3)4/h1-4H3 |
Clave InChI |
PHNIOEUXRGDLSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO[Si](C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
![1-(5-{(E)-[4-(Diethylamino)-2-methylphenyl]diazenyl}-4-nitrothiophen-2-yl)ethan-1-one](/img/structure/B14408093.png)


![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)


![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)



![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)

